4-Bromopyrazolidine-1,2-dicarbaldehyde

Biapenem synthesis Carbapenem intermediate Synthetic yield

Biapenem synthesis requires a crystalline intermediate with a defined electrophilic handle. 4-Bromopyrazolidine-1,2-dicarbaldehyde is the direct precursor to the 4-(acetylthio) derivative for bicyclotriazoliumthio installation. • Crystalline (mp 83-84 °C) for accurate parallel synthesis weighing • 4-Br leaving group for nucleophilic displacement with thiols, amines, carbanions • 98% grade from ISO-certified suppliers minimizes Pd catalyst poisoning

Molecular Formula C5H7BrN2O2
Molecular Weight 207.03 g/mol
CAS No. 162887-23-2
Cat. No. B064235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromopyrazolidine-1,2-dicarbaldehyde
CAS162887-23-2
Molecular FormulaC5H7BrN2O2
Molecular Weight207.03 g/mol
Structural Identifiers
SMILESC1C(CN(N1C=O)C=O)Br
InChIInChI=1S/C5H7BrN2O2/c6-5-1-7(3-9)8(2-5)4-10/h3-5H,1-2H2
InChIKeyUIIXOFPRKPPCBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromopyrazolidine-1,2-dicarbaldehyde – Biapenem Intermediate


4-Bromopyrazolidine-1,2-dicarbaldehyde (CAS 162887-23-2), systematically named 4-bromo-1,2-diformylpyrazolidine, is a heterocyclic building block featuring a saturated pyrazolidine ring bearing bromine at the 4-position and two N-formyl groups [1]. The compound exists as a colorless crystalline solid (mp 83–84 °C) with molecular formula C₅H₇BrN₂O₂ and a molecular weight of approximately 207.03 g/mol [1]. It is recognized primarily as a key late-stage intermediate in the synthesis of biapenem, a 1β-methylcarbapenem antibiotic [1]. The 4-bromo substituent serves as a strategic leaving group for nucleophilic displacement, enabling introduction of the sulfur-containing side chain essential for antibacterial activity [1].

Why 4-Bromopyrazolidine-1,2-dicarbaldehyde Is Irreplaceable


The 4-bromo substituent is not a passive structural feature but an essential reactivity handle. In the biapenem synthetic pathway, the bromine atom at C-4 undergoes nucleophilic displacement by potassium thioacetate to install the acetylthio group, which is subsequently elaborated to the bicyclotriazoliumthio pharmacophore [1]. Replacement with 4-H (unsubstituted) or 4-alkyl analogs eliminates this reactivity entirely. The 4-mercapto analog (CAS 141499-30-1) and 4-(phenylsulfanyl) analog (CAS 478248-74-7) lack the electrophilic character required for the same displacement chemistry and would necessitate entirely different synthetic routes . The dicarbaldehyde (N,N′-diformyl) protecting groups are also critical: the simpler 4-bromopyrazolidine (CAS 163805-06-9) lacks these groups and cannot participate in the same synthetic sequence without additional protection/deprotection steps . Thus, each structural element serves a defined synthetic purpose, and none can be casually substituted without compromising the established route to biapenem.

4-Bromopyrazolidine-1,2-dicarbaldehyde: Quantitative Comparison


Synthetic Yield: Primary Route vs. Patent Route

In the published biapenem synthesis by Kumagai et al. (1998), 4-bromo-1,2-diformylpyrazolidine was obtained in 74% isolated yield from 1-(2,3-dibromopropyl)-1,2-diformylhydrazine via K₂CO₃-mediated cyclization in EtOAc at 40 °C [1]. A later Chinese patent (CN101121716A) reported a yield of 58.5% for the same transformation under modified conditions [2]. The 74% yield from the primary literature serves as the benchmark for process optimization; the patent route's lower yield highlights the sensitivity of this cyclization step to reaction parameters (base stoichiometry, solvent, temperature). In contrast, the analogous 4-(acetylthio)-1,2-diformylpyrazolidine—the immediate downstream product—was obtained in 95% yield from the bromo precursor, underscoring that the bromo intermediate is the yield-limiting step for which procurement of high-purity starting material is critical [1].

Biapenem synthesis Carbapenem intermediate Synthetic yield

Crystalline Form vs. Oily Analogs

4-Bromo-1,2-diformylpyrazolidine is obtained as colorless prisms with a well-defined melting point of 83–84 °C (recrystallized from EtOAc) [1]. This crystalline nature allows purification by recrystallization and straightforward handling, storage, and weighing in a production environment. In contrast, the 4-mercapto analog (1-formyl-4-mercaptopyrazolidine) and the disulfide dimer (bis(1-formylpyrazolidin-4-yl) disulfide) are both isolated as colorless oils that require chromatographic purification and are inherently more difficult to characterize and handle at scale [1]. The 4-(acetylthio) derivative is also crystalline (mp 47–48 °C) but is a downstream product, not a substitute for the bromo intermediate [1].

Solid-state properties Purification Process chemistry

Sₙ2 Reactivity: Bromine Leaving Group

The 4-bromo substituent undergoes efficient Sₙ2 displacement by thioacetate ion to afford 4-(acetylthio)-1,2-diformylpyrazolidine in 95% yield (Kumagai et al., 1998) [1]. This transformation is central to the biapenem synthetic route. The analogous 4-chloro compound would be expected to show lower reactivity (chloride is a poorer leaving group than bromide), while the 4-iodo analog, though potentially more reactive, would be heavier, more expensive, and prone to unwanted elimination side reactions [2][3]. The 4-mercapto and 4-(phenylsulfanyl) analogs cannot serve as electrophiles for this displacement at all; they are nucleophilic or redox-active species that would require orthogonal protection strategies [1].

Nucleophilic substitution Leaving group Synthetic utility

Commercial Purity Grade Comparison

Commercially, 4-bromopyrazolidine-1,2-dicarbaldehyde is offered at two principal purity grades: 95% (AKSci, Bidepharm, Biomart) and NLT 98% (MolCore) . The 95% grade is more widely available and is specified as suitable for research and development use. The 98% grade carries an ISO certification claim and is positioned for pharmaceutical R&D quality control requirements . By comparison, the structurally related 4-(phenylsulfanyl) analog (CAS 478248-74-7) is typically offered only at 90% purity . The availability of a higher-purity grade for the bromo compound reflects its established role as a validated intermediate in a commercial antibiotic synthesis pathway.

Quality control Procurement specification Purity

4-Bromopyrazolidine-1,2-dicarbaldehyde: Application Scenarios


Biapenem & Carbapenem Intermediate

This compound is the direct precursor to 4-(acetylthio)-1,2-diformylpyrazolidine, which is elaborated through deprotection, oxidation, and cyclization steps into the bicyclotriazoliumthio side chain of biapenem [1]. Procurement for this application requires material with consistent crystallinity (mp 83–84 °C) and minimal contaminants that could poison downstream palladium or other transition-metal-catalyzed steps. The 98% grade from ISO-certified suppliers is recommended for medicinal chemistry campaigns targeting novel carbapenem analogs .

Pyrazolidine Library Synthesis

The 4-bromo group serves as a versatile electrophilic site for diversification via nucleophilic substitution with thiols, amines, and stabilized carbanions [1]. This enables the construction of focused pyrazolidine libraries for structure-activity relationship (SAR) studies. The crystalline nature of the compound facilitates accurate weighing for parallel synthesis, a practical advantage over oily 4-mercapto or 4-(phenylsulfanyl) alternatives [1].

Model Substrate for Cyclization Methods

The K₂CO₃-mediated cyclization of 1-(2,3-dibromopropyl)-1,2-diformylhydrazine to 4-bromo-1,2-diformylpyrazolidine represents a well-characterized intramolecular Sₙ2 cyclization with a reported yield range of 58.5–74% depending on conditions [1][2]. This makes the compound system suitable as a benchmark reaction for evaluating new cyclization methodologies, phase-transfer catalysts, or continuous-flow process intensification strategies.

Biapenem Impurity Reference Standard

As a penultimate intermediate in biapenem production, trace carryover of 4-bromopyrazolidine-1,2-dicarbaldehyde or its des-bromo derivatives into the final API must be monitored. The compound's well-defined spectroscopic signature (¹H NMR: δ 3.80–4.40, 4.60–4.80, 8.50 ppm; IR: νmax 1700 cm⁻¹) [1] and crystalline form make it suitable for use as a qualified reference standard in HPLC impurity profiling methods for biapenem quality control .

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